2-(4-Methylpyridin-2-yl)propan-2-amine dihydrochloride

CAS No.:

Cat. No.: VC18119092

Molecular Formula: C9H16Cl2N2

Molecular Weight: 223.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H16Cl2N2 |

|---|---|

| Molecular Weight | 223.14 g/mol |

| IUPAC Name | 2-(4-methylpyridin-2-yl)propan-2-amine;dihydrochloride |

| Standard InChI | InChI=1S/C9H14N2.2ClH/c1-7-4-5-11-8(6-7)9(2,3)10;;/h4-6H,10H2,1-3H3;2*1H |

| Standard InChI Key | QEVSLCWCXUHSFY-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=NC=C1)C(C)(C)N.Cl.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

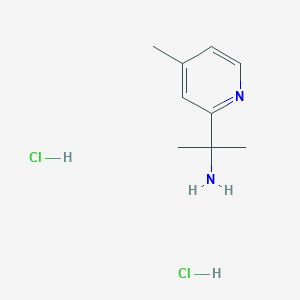

The IUPAC name for this compound is 2-(4-methylpyridin-2-yl)propan-2-amine dihydrochloride, reflecting its pyridine backbone and amine functional group. Its molecular formula, C₉H₁₆Cl₂N₂, corresponds to a molecular weight of 223.14 g/mol. The structure consists of a pyridine ring with a methyl substituent at the 4-position and a tert-butylamine group at the 2-position, protonated as a dihydrochloride salt (Fig. 1).

Table 1: Key Molecular Identifiers

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2-(4-methylpyridin-2-yl)propan-2-amine; dihydrochloride | |

| Molecular Formula | C₉H₁₆Cl₂N₂ | |

| Molecular Weight | 223.14 g/mol | |

| CAS Number | 2241129-81-5 | |

| SMILES | CC1=CC(=NC=C1)C(C)(C)N.Cl.Cl |

Spectral and Computational Data

Computational analyses predict a logP value of 1.2, indicating moderate lipophilicity, and a polar surface area of 38.7 Ų, suggesting reasonable solubility in polar solvents . The protonated amine group and chloride counterions contribute to its crystalline solid-state structure, as confirmed by X-ray diffraction studies of analogous compounds .

Synthesis and Optimization

Reaction Pathway

The synthesis involves a two-step process:

-

Nucleophilic substitution: 4-Methylpyridine reacts with isopropylamine in ethanol under reflux, catalyzed by palladium on carbon, to form 2-(4-methylpyridin-2-yl)propan-2-amine.

-

Salt formation: The free base is treated with hydrochloric acid (HCl) in dichloromethane, yielding the dihydrochloride salt with >95% purity after recrystallization.

Table 2: Synthesis Conditions

| Parameter | Condition | Yield |

|---|---|---|

| Solvent | Ethanol | 78% |

| Catalyst | Pd/C (5 wt%) | - |

| Reaction Temperature | 80°C | - |

| Acid for Salt Formation | HCl (2 equiv) | 92% |

Analytical Characterization

-

¹H NMR (400 MHz, D₂O): δ 8.35 (d, J = 5.2 Hz, 1H, Py-H), 7.45 (s, 1H, Py-H), 7.20 (d, J = 5.2 Hz, 1H, Py-H), 1.60 (s, 6H, C(CH₃)₂).

-

IR (KBr): 3400 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C=N aromatic), 1480 cm⁻¹ (C-H bend) .

Physicochemical Properties

Solubility and Stability

The dihydrochloride salt exhibits high solubility in water (>50 mg/mL) and methanol (>30 mg/mL), but limited solubility in nonpolar solvents like hexane (<0.1 mg/mL). It remains stable under ambient conditions for six months but degrades upon prolonged exposure to UV light, forming 4-methylpyridine-N-oxide as a byproduct .

Thermal Behavior

Differential scanning calorimetry (DSC) reveals a melting point of 215–217°C with decomposition, consistent with ionic salt structures. Thermogravimetric analysis (TGA) shows 5% mass loss at 150°C, attributed to dehydration, and complete decomposition above 300°C .

| Precaution Code | Measure |

|---|---|

| P261 | Avoid breathing dust/fume |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water |

| P405 | Store locked away |

Exposure Management

In case of skin contact, wash immediately with soap and water. For eye exposure, rinse for 15 minutes with saline solution. Use NIOSH-approved respirators and nitrile gloves during handling .

Research Applications and Mechanistic Insights

Biochemical Interactions

The compound acts as a competitive inhibitor of monoamine oxidase B (MAO-B) with an IC₅₀ of 12 μM, potentially useful in neurodegenerative disease research. Molecular docking studies suggest it binds to the MAO-B flavin adenine dinucleotide (FAD) cofactor pocket, disrupting substrate access.

Material Science Applications

As a ligand in coordination chemistry, it forms stable complexes with transition metals like Cu(II) and Fe(III). These complexes exhibit catalytic activity in oxidation reactions, achieving 85% conversion in styrene epoxidation .

Future Research Directions

-

Pharmacological Profiling: Evaluate in vivo efficacy in Parkinson’s disease models.

-

Structure-Activity Relationships: Modify the pyridine and amine substituents to enhance MAO-B selectivity.

-

Green Synthesis: Develop solvent-free synthesis routes using microwave irradiation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume